3,5-Dinitrobenzonitrile

説明

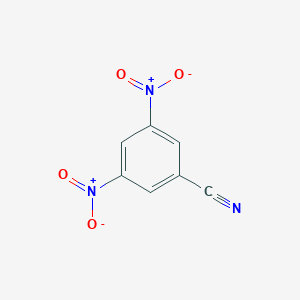

Structure

3D Structure

特性

IUPAC Name |

3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNULNTQAUNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194050 | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-35-4 | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Physicochemical Properties and Structural Data

An In-depth Technical Guide to 3,5-Dinitrobenzonitrile (CAS: 4110-35-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical intermediate in modern synthetic chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its practical applications in synthesis, and the necessary protocols for its safe and effective use. As a highly functionalized nitroaromatic compound, understanding its properties is key to unlocking its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This compound is a yellow crystalline solid characterized by a benzene ring substituted with two electron-withdrawing nitro groups and a nitrile functional group.[3] This specific arrangement of functional groups dictates its chemical behavior, particularly its susceptibility to nucleophilic attack and its utility as a building block in complex organic synthesis.[1][2] Its stability under standard conditions makes it a reliable reagent in multi-step synthetic pathways.[3]

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4110-35-4 | |

| Molecular Formula | C₇H₃N₃O₄ | [2][4] |

| Molecular Weight | 193.12 g/mol | [2] |

| Appearance | White to yellow to green powder or crystals | [2][3][5] |

| Melting Point | 125-131 °C | [5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Cyano-1,3-dinitrobenzene, 1,3-Dinitro-5-cyanobenzene | [3] |

| Solubility | Sparingly soluble in water; soluble in acetone and ethanol | [3] |

| Flash Point | 130 °C |

Section 2: Synthesis and Purification

The synthesis of this compound is a critical process that ensures the high purity (typically ≥97.5%) required for pharmaceutical and other demanding applications.[1][6] A common and effective laboratory-scale method involves the dehydration of the corresponding amide, 3,5-dinitrobenzamide.[5] The choice of a dehydrating agent is crucial; phosgene or its safer equivalent, diphosgene, in a suitable solvent like trimethyl phosphate, provides an efficient conversion.

Diagram 2: Synthetic Workflow from 3,5-Dinitrobenzamide

Caption: Step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Dehydration of 3,5-Dinitrobenzamide

This protocol is based on a reported synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitrobenzamide (2.1 g, 10 mmol) in trimethyl phosphate (6.3 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0–5 °C.

-

Reagent Addition: Add diphosgene (2 mL) dropwise to the cold, stirred solution via the dropping funnel. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature for approximately 5 minutes to ensure the reaction goes to completion.[5]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to precipitate the crude product and quench any unreacted reagents.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity crystalline product.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the two nitro groups. This electronic deficit makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr) , a cornerstone reaction in the synthesis of many pharmaceutical ingredients.[1][2]

A classic example that provides significant mechanistic insight is the reaction with sodium methoxide in methanol.[7] This reaction has been studied to understand the formation of intermediates. The methoxide ion can attack the electron-deficient aromatic ring to form a thermodynamically stable anionic σ-adduct, known as a Meisenheimer complex .[7][8] Subsequently, a catalytic reaction can occur at the nitrile group to yield methoxy(3,5-dinitrophenyl)methanimine as the final product.[7]

Diagram 3: Reaction with Methoxide and Meisenheimer Complex Formation

Caption: Simplified pathway of this compound with methoxide.

This reactivity profile makes this compound an indispensable tool for chemists. It serves as a key starting material for introducing functional groups onto an aromatic scaffold, which is a common strategy in the construction of complex molecular architectures required for new therapeutic agents.[1]

Section 4: Applications in Research and Drug Development

The utility of this compound extends across several sectors of the chemical industry, with its most significant impact in the pharmaceutical and agrochemical fields.[2][3]

-

Pharmaceutical Intermediate: It is a versatile building block for synthesizing a wide range of compounds.[2] Its ability to undergo SₙAr reactions allows for the facile introduction of various nucleophiles, leading to the creation of diverse chemical libraries for drug screening. It is particularly valuable in the synthesis of heterocyclic compounds, a class of structures prevalent in many active pharmaceutical ingredients (APIs).[1] The related 3,5-dinitrobenzoyl scaffold is a precursor to molecules like Diatrizoic acid, an X-ray contrast agent, and is being explored for developing new drugs to treat tuberculosis.[9][10]

-

Agrochemical Development: The compound also serves as a precursor in the synthesis of various agrochemicals, contributing to the development of new pesticides and herbicides.[2]

-

Material Science: The unique electronic properties of this nitroaromatic compound open avenues for research into new materials with specific optical or electronic characteristics.[2]

Section 5: Safety, Handling, and Toxicology

Due to its chemical nature, this compound must be handled with appropriate safety precautions. It is classified as a toxic substance and presents several hazards.[4][11]

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Some data also suggests it may be toxic if swallowed (H301).[4]

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4]

Toxicological Profile: The toxicity of this compound is a significant concern. Metabolism may release cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe health effects.[11] Like other dinitroaromatic compounds, it is also suspected of causing methemoglobinemia, reducing the oxygen-carrying capacity of the blood.[12] One source notes it as carcinogenic.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is required.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[11]

First Aid Measures:

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

Section 6: Spectroscopic Data

Characterization of this compound is typically confirmed using standard analytical techniques. Spectroscopic data is available through various public and commercial databases. This includes Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structure verification and purity assessment.[4][14]

References

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- This compound: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- This compound | C7H3N3O4 | CID 20062. PubChem. [Link]

- Mechanism of the Reaction of this compound with Sodium Methoxide in Methanol. Bulletin of the Chemical Society of Japan. [Link]

- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]

- Intermediates in nucleophilic aromatic substitution. XII. Interaction of alkoxide ions with this compound. The Journal of Organic Chemistry. [Link]

- This compound. Chemdad Co., Ltd. [Link]

- 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Loba Chemie. [Link]

- IR spectrum for 3,5-dinitrobenzoic acid.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

- Benzonitrile, 3,5-dinitro-. NIST WebBook. [Link]

- 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4110-35-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 10. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(4110-35-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. Benzonitrile, 3,5-dinitro- [webbook.nist.gov]

physical and chemical properties of 3,5-Dinitrobenzonitrile

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Dinitrobenzonitrile

Introduction

This compound, a nitroaromatic compound identified by CAS number 4110-35-4, is a pivotal chemical intermediate in modern organic synthesis.[1] Characterized by a benzene ring substituted with two nitro groups and a nitrile functional group, its molecular architecture bestows unique reactivity that is highly valued in the pharmaceutical, agrochemical, and material science sectors.[1][2] This compound typically presents as a yellow or cream-colored crystalline solid and serves as a fundamental building block for constructing more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds prevalent in many active pharmaceutical ingredients (APIs).[1][2]

This guide offers a comprehensive exploration of the core , providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective and safe utilization.

Molecular Structure and Identification

The strategic placement of two electron-withdrawing nitro groups meta to the nitrile group defines the electronic and reactive nature of this compound. This arrangement significantly influences the molecule's electrophilicity and its behavior in chemical reactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 4110-35-4 | [3] |

| Molecular Formula | C₇H₃N₃O₄ | [2][3] |

| Molecular Weight | 193.12 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C=C1[O-])[O-])C#N | |

| InChI Key | SSDNULNTQAUNFQ-UHFFFAOYSA-N | [2][4] |

| Synonyms | 1,3-Dinitro-5-cyanobenzene, 5-Cyano-1,3-dinitrobenzene |[2] |

Physical Properties

This compound is a stable solid under standard laboratory conditions, though its solubility profile necessitates the use of organic solvents for most synthetic applications.[2]

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to yellow to green powder or crystals | [2][5] |

| Melting Point | 126-131 °C | [4][6] |

| Boiling Point | 171 °C at 2 mmHg (lit.) | [7] |

| Density | ~1.65 g/cm³ (estimate) | [5] |

| Flash Point | 130 °C | |

| Water Solubility | Sparingly soluble to insoluble | [2][5] |

| Organic Solvent Solubility | More soluble in acetone and ethanol |[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its two nitro groups and the nitrile moiety. This electronic deficiency makes the aromatic ring highly susceptible to nucleophilic attack, a property that is extensively leveraged in synthetic chemistry.

-

Nucleophilic Aromatic Substitution (SNA_r): The compound readily participates in SNAr reactions, where a nucleophile replaces a group on the aromatic ring.[1] The nitro groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[8]

-

Stability: It is a relatively stable compound under standard conditions but should be stored in a dry, cool, and well-ventilated place away from incompatible materials.[2][7]

-

Reactivity of the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.

Caption: A synthetic route to this compound. [9] Its versatile reactivity makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing heterocyclic compounds, which form the core of many drug molecules. [1][10]Its role as a building block is crucial for the development of new therapeutic agents. [1]* Agrochemicals: The compound serves as a precursor in the synthesis of various agrochemicals, contributing to the development of new pesticides and herbicides. [2][10]* Material Science: Its unique electronic properties are being explored in the development of new materials. [1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Classification: The compound is classified as harmful or toxic if swallowed, harmful in contact with skin, and harmful if inhaled. [3][11]It also causes skin and serious eye irritation. [3]* Handling: Always handle in a well-ventilated area, such as a fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid the formation of dust and aerosols. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Keep away from heat, sparks, and open flames. [11]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [12]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined physical properties and predictable chemical reactivity, driven by its unique electronic structure, make it an indispensable tool in synthetic chemistry. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in the advancement of pharmaceuticals, agrochemicals, and novel materials.

References

- CymitQuimica. (n.d.). CAS 4110-35-4: this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Biosynth. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- CymitQuimica. (n.d.). This compound, 98%.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound(4110-35-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#: 4110-35-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate.

- ChemicalBook. (n.d.). This compound | 4110-35-4.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 4110-35-4.

- ChemicalBook. (n.d.). 4-CHLORO-3,5-DINITROBENZONITRILE synthesis.

- Bulletin of the Chemical Society of Japan. (n.d.). Mechanism of the Reaction of this compound with Sodium Methoxide in Methanol. Oxford Academic.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.

- Aldrich. (2024). SAFETY DATA SHEET - Aldrich 121258.

- ChemicalBook. (n.d.). This compound(4110-35-4).

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Chemsrc. (2025). 3,5-Dinitrobenzoic acid | CAS#:99-34-3.

- Fisher Scientific. (n.d.). This compound, 98%.

- ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.

- ChemicalBook. (n.d.). 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum.

- BOC Sciences. (n.d.). CAS 4110-35-4 this compound.

- NIST. (n.d.). Benzonitrile, 3,5-dinitro-. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.

- ChemicalBook. (2025). Synthesis and Application of 3,5-Dinitrobenzoic Acid.

- MDPI. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- LookChem. (n.d.). Cas 10478-02-1,butyl 3,5-dinitrobenzoate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 4110-35-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 4110-35-4 [m.chemicalbook.com]

- 6. A15223.14 [thermofisher.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 4110-35-4 [amp.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

3,5-Dinitrobenzonitrile molecular structure and functional groups

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 3,5-Dinitrobenzonitrile

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (DNBC), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, explore the interplay of its functional groups, and elucidate the resulting chemical reactivity that makes it a valuable building block in modern organic synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical and agrochemical synthesis, this compound (CAS No. 4110-35-4) emerges as a highly significant nitroaromatic compound.[1] Its utility is not merely incidental; it is a direct consequence of a precisely arranged molecular structure. Characterized by a benzene ring substituted with two nitro groups and a nitrile functional group, DNBC offers a unique reactivity profile that is strategically leveraged by chemists to construct complex molecular frameworks, particularly heterocyclic compounds prevalent in many active pharmaceutical ingredients (APIs).[1] This document aims to provide a comprehensive understanding of its structure, properties, and applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Profile

This compound is an organic compound where a central benzene ring is functionalized with a nitrile group (-C≡N) at position 1, and two nitro groups (-NO₂) at positions 3 and 5.[2] This specific meta-substitution pattern is crucial to its chemical behavior. Typically supplied as a light yellow crystalline powder, its stability under standard conditions and high purity (often ≥99%) make it a reliable reagent for reproducible, high-yield synthetic processes.[1][2][3]

Diagram: 2D Molecular Structure of this compound

Caption: 2D representation of this compound's molecular structure.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4110-35-4 | [4][5] |

| Molecular Formula | C₇H₃N₃O₄ | [2][5] |

| Molecular Weight | 193.12 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [1][2][6] |

| Melting Point | 126-130 °C | [6] |

| Solubility | Sparingly soluble in water; soluble in acetone, ethanol | [2] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(C=C(C=C1[O-])[O-])C#N | [5] |

Deep Dive into Functional Groups: The Drivers of Reactivity

The distinct chemical personality of DNBC is dictated by the synergistic electronic effects of its three functional groups.

-

The Nitrile Group (-C≡N): The nitrile moiety is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It deactivates the aromatic ring towards electrophilic attack but, more importantly, contributes to the electron deficiency of the ring, priming it for nucleophilic reactions.

-

The Nitro Groups (-NO₂): The two nitro groups are among the most powerful electron-withdrawing groups in organic chemistry. They operate through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing the ring's pi electrons). Positioned meta to each other and to the nitrile group, they create a highly electron-deficient (electrophilic) aromatic ring. This profound electron deficiency is the cornerstone of DNBC's primary application in synthesis.

Spectroscopic Fingerprint: A Self-Validating System

The unequivocal identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating data set.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signature | Interpretation |

| ¹H NMR | Aromatic region will show two signals: a triplet (or singlet) for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.[7] | Confirms the 1,3,5-substitution pattern and molecular symmetry. |

| IR Spectroscopy | Characteristic peaks for: C≡N stretch (~2230 cm⁻¹), Asymmetric NO₂ stretch (~1530-1550 cm⁻¹), Symmetric NO₂ stretch (~1340-1350 cm⁻¹). | Confirms the presence of the nitrile and nitro functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 193.[8] | Confirms the molecular weight of the compound. |

Chemical Reactivity and Synthetic Versatility

The electronic architecture of DNBC makes it an exceptional substrate for specific, high-value chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for DNBC is Nucleophilic Aromatic Substitution (SₙAr).[1][3] The causality is straightforward:

-

Activation: The powerful electron-withdrawing nitro groups render the aromatic ring highly electrophilic.

-

Stabilization: These groups are perfectly positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.

This makes DNBC an ideal precursor for synthesizing a wide array of derivatives by displacing a suitable leaving group (if present) or, in some cases, reacting directly with potent nucleophiles.[9]

Diagram: Generalized SₙAr Mechanism with DNBC

Caption: The two-step mechanism for Nucleophilic Aromatic Substitution on an activated aryl system.

Applications in Research and Drug Development

The robust reactivity of DNBC makes it a cornerstone intermediate in several high-value sectors:

-

Pharmaceutical Synthesis: It serves as a key starting material for building complex molecules. The dinitrobenzoyl or dinitrobenzonitrile scaffold is explored in various therapeutic areas. For instance, related dinitrobenzamide structures have been investigated as potent inhibitors for developing new drugs against Tuberculosis.[10]

-

Agrochemical Development: DNBC is a precursor in the synthesis of novel pesticides and herbicides.[1][3]

-

Material Science: The unique electronic properties of this nitroaromatic compound are leveraged in the creation of new dyes and advanced materials.[3]

Experimental Protocol: Synthesis of a DNBC Derivative via SₙAr

This protocol describes a representative SₙAr reaction. It is designed as a self-validating workflow where successful product formation, confirmed by techniques like NMR and MS, validates the procedure.

Objective: To synthesize an N-substituted aminodinitrobenzonitrile via SₙAr.

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (e.g., piperidine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous DMF.

-

Add potassium carbonate to the stirred solution.

-

Slowly add the amine nucleophile dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography or recrystallization.

Diagram: Experimental Workflow for SₙAr Synthesis

Caption: Step-by-step workflow for the synthesis and purification of a DNBC derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Precautionary Code(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280 |

| Skin Irritation | Causes skin irritation. | - |

| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338 |

Handling Recommendations:

-

Always use this chemical within a certified fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]

-

Avoid breathing dust.[11]

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a testament to the power of functional group interplay in molecular design. The strategic placement of two powerful electron-withdrawing nitro groups and a nitrile group on an aromatic ring creates a highly activated system, predisposing it to nucleophilic aromatic substitution. This predictable and robust reactivity makes it an indispensable tool for medicinal chemists and material scientists, enabling the efficient construction of complex, high-value molecules that are foundational to advancements in drug discovery and beyond.

References

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 4110-35-4. Biosynth.

- CAS 4110-35-4: this compound. CymitQuimica.

- This compound - Safety D

- This compound | C7H3N3O4 | CID 20062. PubChem.

- This compound: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermedi

- This compound 97 4110-35-4. Sigma-Aldrich.

- This compound(4110-35-4) 1H NMR spectrum. ChemicalBook.

- Mechanism of the Reaction of this compound with Sodium Methoxide in Methanol. Bulletin of the Chemical Society of Japan, Oxford Academic.

- SAFETY D

- This compound(4110-35-4) Chemical Properties. ChemicalBook.

- Safety D

- CAS 4110-35-4 this compound. BOC Sciences.

- Benzonitrile, 3,5-dinitro-. NIST WebBook.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 4110-35-4: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound(4110-35-4) 1H NMR [m.chemicalbook.com]

- 8. Benzonitrile, 3,5-dinitro- [webbook.nist.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

solubility of 3,5-Dinitrobenzonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dinitrobenzonitrile in Common Organic Solvents

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, where its solubility characteristics dictate reaction kinetics, purification strategies, and formulation efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound. Recognizing the scarcity of publicly available quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the solubility of structurally analogous molecules. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise determination of its solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical methodologies required for informed solvent selection and process optimization.

Physicochemical Profile and Structural Insights

Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound is a solid at room temperature, typically appearing as a yellow crystalline powder.[1][3] Its structure is characterized by a benzene ring substituted with a cyano (-CN) group and two nitro (-NO₂) groups at the meta positions.

The presence of three highly polar functional groups (one nitrile, two nitro) imparts a significant dipole moment to the molecule. The electronegative oxygen and nitrogen atoms create regions of partial negative charge, while the aromatic ring remains largely nonpolar. This duality—a nonpolar core with highly polar substituents—is the primary determinant of its solubility behavior, suggesting a preference for polar organic solvents capable of engaging in dipole-dipole interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₃N₃O₄ | [1][4] |

| Molecular Weight | 193.12 g/mol | [4][5] |

| Melting Point | 126-130 °C | [3][5] |

| Appearance | White to Yellow to Green powder/crystal | [1][3] |

| CAS Number | 4110-35-4 | [5] |

| InChIKey | SSDNULNTQAUNFQ-UHFFFAOYSA-N | [4][5] |

| Water Solubility | Insoluble / Sparingly soluble | [1][3] |

The "Like Dissolves Like" Principle: A Mechanistic View

The foundational principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6][7] For this compound, this can be broken down mechanistically:

-

Solute-Solute Interactions: In its solid crystalline form, this compound molecules are held together by intermolecular forces, including π-stacking of the benzene rings and strong dipole-dipole interactions between the nitro and nitrile groups of adjacent molecules. To dissolve, the solvent must provide enough energy to overcome these forces.

-

Solvent-Solvent Interactions: The solvent molecules have their own cohesive forces that must be disrupted to create a cavity for the solute molecule.

-

Solvent-Solute Interactions: The process is energetically favorable only if the new interactions formed between the solvent and solute molecules are strong enough to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Given its polar functional groups, this compound is expected to be most soluble in polar aprotic solvents (like acetone, ethyl acetate, and acetonitrile) and polar protic solvents (like methanol and ethanol). The nonpolar aromatic core may provide some limited solubility in less polar solvents like toluene, but the highly polar groups will dominate. Its insolubility in water is due to the inability of the nonpolar benzene ring to overcome the strong hydrogen-bonding network of water.[1][3]

Caption: Logical flow of solubility based on polarity matching.

Solubility Profile: A Predictive Framework

Analog 1: 3,5-Dinitrobenzoic Acid

This compound is structurally very similar, replacing the nitrile group with a carboxylic acid group, which is also polar and capable of hydrogen bonding. Its solubility trends provide a strong indication of how this compound might behave.

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Solvents [8]

| Temperature (K) | Methanol (mol fraction) | Ethanol (mol fraction) | Acetonitrile (mol fraction) | Ethyl Acetate (mol fraction) | Dichloromethane (mol fraction) | Toluene (mol fraction) | Water (mol fraction) |

| 273.15 | 0.0152 | 0.0128 | 0.0075 | 0.0094 | 0.0013 | 0.0003 | 0.0001 |

| 283.15 | 0.0232 | 0.0195 | 0.0108 | 0.0135 | 0.0019 | 0.0005 | 0.0002 |

| 293.15 | 0.0345 | 0.0290 | 0.0155 | 0.0194 | 0.0028 | 0.0007 | 0.0003 |

| 303.15 | 0.0505 | 0.0425 | 0.0221 | 0.0276 | 0.0041 | 0.0011 | 0.0004 |

| 313.15 | 0.0725 | 0.0610 | 0.0312 | 0.0388 | 0.0059 | 0.0016 | 0.0006 |

| 323.15 | 0.1025 | 0.0860 | 0.0435 | 0.0540 | 0.0086 | 0.0023 | 0.0009 |

Insight: The solubility order for this analog is generally Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water.[8] This strongly supports the prediction that polar protic and aprotic solvents are the most effective.

Analog 2: 3-Nitrobenzonitrile

This analog allows for an assessment of the contribution of the second nitro group. Data shows its highest solubility in acetone, followed by acetonitrile and ethyl acetate.[9]

Insight: The presence of a single nitro group and a nitrile group still favors polar aprotic solvents. It is reasonable to infer that the addition of a second nitro group in this compound would further enhance its affinity for these types of solvents while potentially decreasing its solubility in less polar ones.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive data, an experimental approach is necessary. The isothermal saturation or "shake-flask" method is a reliable and widely used technique to determine equilibrium solubility.[10]

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as HPLC.

Caption: Isothermal shake-flask experimental workflow.

Materials and Equipment

-

Solute: this compound (≥97% purity)

-

Solvents: HPLC-grade common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Acetonitrile)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector, column (e.g., C18), and data acquisition software

-

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of this compound (e.g., 100 mg) to a tared vial. The key is to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and discard the first ~0.5 mL to saturate the filter material. Collect the clear, particle-free filtrate into a clean, tared vial.

-

Sample Analysis Preparation: Accurately weigh the collected filtrate. Dilute a known mass or volume of the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Analytical Quantification by HPLC

-

Method Development:

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water is often effective. A starting point could be 60:40 Acetonitrile:Water.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: Determine the wavelength of maximum absorbance (λ-max) for this compound using a UV-Vis spectrophotometer (typically in the 220-260 nm range). Set the HPLC's UV detector to this wavelength.

-

Flow Rate: 1.0 mL/min.

-

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the diluted samples.

-

Inject each standard onto the HPLC and record the peak area.

-

Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.995).

-

-

Sample Quantification:

-

Inject the diluted filtrate sample onto the HPLC.

-

Using the peak area from the sample chromatogram, calculate the concentration in the diluted sample using the calibration curve equation.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility can then be expressed in various units (g/L, mol/L, g/100g solvent).

-

Safety and Handling

This compound is classified as an acute toxicant (oral, dermal, inhalation) and a skin, eye, and respiratory irritant.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information for both the solute and all solvents used.

Conclusion

While comprehensive quantitative solubility data for this compound is not widely published, a strong predictive framework can be established based on its physicochemical properties and data from structural analogs. The compound is expected to be most soluble in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile, with limited solubility in nonpolar solvents and water. For applications requiring precise data, the detailed isothermal saturation protocol provided herein offers a robust and reliable method for experimental determination. This integrated approach of theoretical prediction and empirical validation empowers researchers to make informed decisions in solvent selection, leading to optimized outcomes in synthesis, purification, and formulation.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

- PubChem. This compound.

- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: Specific page URL from search result was not provided, linking to the main domain).

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. Solubility of organic compounds. [Link]

- ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures. [Link]

- Zhang, X., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

Sources

- 1. CAS 4110-35-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 4110-35-4 [m.chemicalbook.com]

- 4. This compound | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 4110-35-4 [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzonitrile is a pivotal intermediate in pharmaceutical and materials science, largely owing to the unique reactivity profile conferred by its distinct functional groups.[1][2] This technical guide provides a comprehensive exploration of the reactivity of the nitrile group within this molecule. The presence of two strongly electron-withdrawing nitro groups at the meta positions dramatically influences the electrophilicity of the nitrile carbon, rendering it highly susceptible to a variety of chemical transformations. This document delves into the core reactions of the nitrile moiety—hydrolysis, reduction, and cycloaddition—providing mechanistic insights, detailed experimental protocols, and comparative reactivity data. By elucidating the causality behind its reactivity, this guide serves as an essential resource for scientists leveraging this compound in complex organic synthesis.

Introduction: The Influence of Nitro Groups on Nitrile Reactivity

The chemical behavior of the nitrile group (-C≡N) in this compound is fundamentally dictated by the powerful electron-withdrawing nature of the two nitro (-NO₂) substituents.[2] These groups deactivate the benzene ring towards electrophilic aromatic substitution but, crucially, they significantly enhance the electrophilic character of the nitrile carbon. This activation is a consequence of both inductive and resonance effects, which pull electron density away from the cyano group, making it a prime target for nucleophilic attack.[3]

This heightened electrophilicity translates to accelerated rates for reactions such as hydrolysis, and it facilitates transformations that are often more challenging with electron-neutral or electron-rich benzonitriles. Understanding and harnessing this enhanced reactivity is key to the effective utilization of this compound as a versatile building block in synthetic chemistry.[1]

Hydrolysis to 3,5-Dinitrobenzoic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. In the case of this compound, this hydrolysis proceeds readily under acidic conditions to yield 3,5-dinitrobenzoic acid, a valuable intermediate in its own right, used in the synthesis of dyes and liquid crystals.[4]

Mechanistic Pathway

The acid-catalyzed hydrolysis of nitriles generally proceeds through a two-stage mechanism: initial hydration to an amide, followed by hydrolysis of the amide to the carboxylic acid.[5] The strong electron-withdrawing nitro groups in this compound are expected to accelerate the initial nucleophilic attack of water on the protonated nitrile.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzoic Acid

The synthesis of 3,5-dinitrobenzoic acid is typically achieved by the direct nitration of benzoic acid.[6] However, for the purpose of illustrating the hydrolysis of the nitrile, a general procedure is adapted.

Reaction Scheme:

(Image of the reaction scheme: this compound reacting with H₂O/H⁺ to form 3,5-dinitrobenzoic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 50-70% H₂SO₄).

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated 3,5-dinitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Quantitative Data and Spectroscopic Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₃N₃O₄ | 193.12 | 126-130 |

| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 212.12 | 204-206 |

Spectroscopic Data for 3,5-Dinitrobenzoic Acid:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.03 (t, J=2.2 Hz, 1H), 8.90 (d, J=2.2 Hz, 2H).[7]

-

IR (KBr, cm⁻¹): Broad O-H stretch (~3100-2500), C=O stretch (~1700), asymmetric and symmetric NO₂ stretches (~1540 and ~1350).[8]

Reduction to 3,5-Dinitrobenzylamine

The reduction of a nitrile to a primary amine is a synthetically valuable transformation. The challenge with this compound lies in the selective reduction of the nitrile group without affecting the two nitro groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitrile and the nitro functionalities.[9] Therefore, milder and more selective reagents are required. Borane complexes, often used in combination with Lewis acids, have proven effective for the selective reduction of nitriles in the presence of nitro groups.[10]

Mechanistic Considerations for Selective Reduction

The selective reduction can be achieved by using a reagent that preferentially coordinates to and reduces the nitrile group. Borane (BH₃), often in the form of a stable complex like BH₃·THF, can act as a selective reducing agent. The mechanism involves the coordination of the Lewis acidic boron to the nitrile nitrogen, followed by hydride transfer. A second hydride transfer leads to a diamine-borane intermediate, which upon acidic workup, yields the primary amine.

Caption: Proposed mechanism for the selective reduction of the nitrile group.

Experimental Protocol: Selective Nitrile Reduction

The following is a general protocol for the selective reduction of a nitrile in the presence of a nitro group, adapted from literature procedures.[10]

Reaction Scheme:

(Image of the reaction scheme: this compound reacting with a borane complex to form 3,5-dinitrobenzylamine)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, excess) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by hydrochloric acid.

-

The mixture is then basified to deprotonate the amine.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

Spectroscopic Analysis of the Product

-

¹H NMR: A singlet for the benzylic CH₂ protons, and signals for the aromatic protons.

-

¹³C NMR: A signal for the benzylic carbon, and signals for the aromatic carbons.[11][12]

-

IR: N-H stretching bands for the primary amine, and the characteristic strong stretches for the nitro groups.

[3+2] Cycloaddition to form 5-(3,5-Dinitrophenyl)tetrazole

The [3+2] cycloaddition of nitriles with azides is a powerful method for the synthesis of 5-substituted tetrazoles.[13] Tetrazoles are important motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14] The electron-deficient nature of the nitrile in this compound makes it an excellent substrate for this reaction.

Mechanistic Pathway

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azide anion acts as the 1,3-dipole and the nitrile as the dipolarophile. The use of a Lewis acid catalyst, such as a zinc or aluminum salt, can enhance the reaction rate by coordinating to the nitrile nitrogen and further increasing its electrophilicity.[15][16]

Caption: [3+2] Cycloaddition of this compound with azide.

Experimental Protocol: Synthesis of 5-(3,5-Dinitrophenyl)tetrazole

The following is a general procedure for the synthesis of 5-substituted tetrazoles from nitriles.[15]

Reaction Scheme:

(Image of the reaction scheme: this compound reacting with sodium azide to form 5-(3,5-dinitrophenyl)tetrazole)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN₃, excess) and a catalyst, such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into acidified water.

-

The precipitated product is collected by filtration.

-

The crude tetrazole can be purified by recrystallization.

Spectroscopic Analysis of the Product

The formation of the tetrazole ring can be confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of characteristic signals in the NMR spectra.[17][18]

-

¹H NMR: The aromatic protons will show a characteristic pattern. A broad singlet for the N-H proton of the tetrazole ring is also expected.

-

¹³C NMR: The carbon of the tetrazole ring will have a distinct chemical shift.

-

IR: The strong C≡N stretch (around 2230 cm⁻¹) will be absent. N-H and C=N stretching vibrations of the tetrazole ring will be present.[19]

Comparative Reactivity: The Hammett Relationship

The enhanced reactivity of the nitrile group in this compound can be quantitatively understood through the lens of linear free-energy relationships, such as the Hammett equation.[20] The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a reaction center. The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature.[21] For reactions where a negative charge develops in the transition state, such as nucleophilic attack on the nitrile carbon, a positive reaction constant (ρ) is observed.[20]

The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

For the hydrolysis of benzonitriles, the reaction is accelerated by electron-withdrawing groups, leading to a positive ρ value. The presence of two nitro groups in this compound would lead to a significantly larger rate constant (k) compared to that of unsubstituted benzonitrile (k₀).

Conclusion

The nitrile group in this compound exhibits a markedly enhanced electrophilicity due to the strong electron-withdrawing effects of the two meta-positioned nitro groups. This activation facilitates a range of important chemical transformations, including efficient hydrolysis to 3,5-dinitrobenzoic acid, selective reduction to 3,5-dinitrobenzylamine under controlled conditions, and facile [3+2] cycloaddition with azides to form the corresponding tetrazole. A thorough understanding of the mechanistic principles and experimental conditions governing these reactions is paramount for medicinal chemists and material scientists who rely on this compound as a versatile and highly reactive synthetic building block. The protocols and data presented in this guide provide a solid foundation for the strategic application of this important chemical intermediate in the development of novel molecular architectures.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate.

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

- Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid - ResearchGate.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019).

- Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem.

- Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed. (2012).

- This compound(4110-35-4) 1H NMR spectrum - ChemicalBook.

- Hammett substituent constants - Stenutz.

- Hammett equation - Wikipedia.

- Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase - PubMed. (2007).

- Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook. (2025).

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (2012).

- Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

- Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed. (2020).

- 27.04 A Survey of Hammett Substituent Constants - YouTube. (2021).

- CAS 4110-35-4: this compound | CymitQuimica.

- EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents.

- The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate.

- 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum - ChemicalBook.

- A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017).

- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure.

- Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents - PubMed. (2017).

- This compound | C7H3N3O4 | CID 20062 - PubChem.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - Growing Science.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE.

- (PDF) X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - ResearchGate. (2025).

- 20.7: Chemistry of Nitriles. (2025).

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

Sources

- 1. Taft equation - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]

- 8. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. growingscience.com [growingscience.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Hammett equation - Wikipedia [en.wikipedia.org]

- 21. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

The Pivotal Role of Nitro Groups in Modulating the Reactivity of 3,5-Dinitrobenzonitrile

An In-depth Technical Guide:

Abstract

3,5-Dinitrobenzonitrile (3,5-DNBN) is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its chemical behavior is profoundly dictated by the presence of two nitro (-NO₂) groups on the aromatic ring. These groups, known for their potent electron-withdrawing capabilities, create a unique electronic landscape that governs the molecule's reactivity towards both electrophilic and nucleophilic reagents, and critically influences the chemistry of the nitrile (-C≡N) function. This guide provides a comprehensive analysis of the electronic effects of the nitro groups, elucidates their role in key reaction classes, presents detailed experimental protocols, and explores the synthetic utility derived from this unique molecular architecture.

The Electronic Architecture of this compound

The reactivity of an aromatic compound is fundamentally linked to the electron density of the benzene ring. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards chemical attack. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3]

In this compound, the aromatic ring is substituted with three electron-withdrawing groups (EWGs): two nitro groups and one nitrile group. Their combined influence renders the benzene ring exceptionally electron-deficient. This effect is mediated through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its own oxygen atoms via resonance, further depleting the π-system of the ring.

The nitrile group also contributes to this electron deficiency through both inductive and resonance effects. The cumulative result is a highly electrophilic aromatic system.

Caption: Inductive vs. Resonance effects of a nitro group on a benzene ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[4] The presence of strongly deactivating groups like -NO₂ severely retards this type of reaction.[3][5]

The two nitro groups in 3,5-DNBN withdraw electron density so effectively that the ring becomes highly resistant to attack by electrophiles. In the rare event that a reaction is forced under harsh conditions, the substitution pattern is dictated by the directing effects of the existing substituents.[6] All three groups (-CN, -NO₂) are meta-directors. This is because during an electrophilic attack, the positive charge of the intermediate carbocation (the arenium ion or sigma complex) is destabilized if it is placed on the carbon atom bearing the electron-withdrawing group (a situation that occurs with ortho and para attack). Meta attack avoids this particularly unstable resonance structure, making it the least unfavorable pathway.

Caption: Arenium ion intermediates for EAS on a nitro-substituted ring.

For practical purposes, this compound is considered inert to most standard electrophilic aromatic substitution reactions. Forcing conditions, such as high temperatures and strong acids, may lead to decomposition rather than substitution.[7]

Reactivity in Nucleophilic Aromatic Substitution (SNA)

The true synthetic value of the dinitro substitution pattern becomes evident in nucleophilic aromatic substitution (SNA) reactions.[2] While aromatic rings are typically electron-rich and repel nucleophiles, the profound electron deficiency of the 3,5-DNBN ring makes it highly susceptible to nucleophilic attack.[3][8]

The mechanism for SNA, known as the SNAr mechanism, is a two-step addition-elimination process.[9][10]

-

Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9]

-

Elimination: A leaving group departs from the ring, restoring aromaticity.

In 3,5-DNBN, there isn't a conventional leaving group like a halide at the positions activated by the nitro groups (ortho/para). However, the powerful electron withdrawal makes the entire ring system electrophilic enough to be attacked by strong nucleophiles. The nitro groups are crucial because they can stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the initial nucleophilic attack.[8] Although the nitro groups are meta to each other, their combined effect makes the C2, C4, and C6 positions highly electrophilic.

Caption: Reaction of 3,5-DNBN with methoxide at the nitrile carbon.

This enhanced reactivity makes the nitrile group a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, often under milder conditions than would be required for less activated nitriles. [11]

Summary of Physicochemical Properties

The unique structure of this compound gives rise to its characteristic properties, which are essential for its handling and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4110-35-4 | [1][12] |

| Molecular Formula | C₇H₃N₃O₄ | [12][13] |

| Molecular Weight | 193.12 g/mol | [12][13] |

| Appearance | Light yellow to white crystalline powder | [1][14] |

| Melting Point | 126-130 °C | [12][15] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and ethanol. | [14] |

Experimental Protocols

The following protocols are illustrative of the synthesis and reactivity of nitroaromatic compounds. They should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound from 3,5-Dinitrobenzamide

This procedure demonstrates the dehydration of an amide to a nitrile, a common synthetic route for this compound. [15][16] Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3,5-DNBN.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitrobenzamide (2.1 g, 10 mmol) in trimethyl phosphate (6.3 mL). Cool the stirred solution in an ice bath to 0–5 °C.

-

Reagent Addition: In a well-ventilated hood, add diphosgene (2 mL) dropwise to the cold solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature for 5 minutes to ensure the reaction goes to completion and to distill off any generated phosgene.

-

Workup: Carefully cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a yellow crystalline solid.

Protocol 2: Nucleophilic Attack by Methoxide (Illustrative)

This protocol describes the reaction leading to the formation of a Meisenheimer complex or reaction at the nitrile group. [17] Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of sodium methoxide in anhydrous methanol. Prepare a 0.05 M solution of this compound in anhydrous methanol.

-

Reaction: In a UV-Vis cuvette or a small flask at a controlled temperature (e.g., 25 °C), mix equal volumes of the two solutions.

-

Analysis: Immediately begin monitoring the reaction mixture using UV-Vis spectroscopy. The formation of the colored Meisenheimer complex will result in new absorbance bands in the visible region. Alternatively, the reaction can be monitored by ¹H NMR, where significant upfield shifts of the aromatic protons are indicative of complex formation.

-

Product Characterization: For preparative scale, the reaction can be quenched after a set time, the solvent removed under reduced pressure, and the resulting solid analyzed by NMR and mass spectrometry to identify the products, such as methoxy(3,5-dinitrophenyl)methanimine. [17]

Conclusion

The two nitro groups in this compound are not merely passive substituents; they are powerful controllers of the molecule's electronic character and chemical reactivity. By rendering the aromatic ring extremely electron-poor, they deactivate it towards electrophilic substitution while strongly activating it for nucleophilic attack. Furthermore, they enhance the electrophilicity of the nitrile carbon, opening up additional reaction pathways. This dual influence makes this compound a highly valuable and versatile building block for chemists, enabling the construction of complex molecular architectures essential for the development of new drugs and advanced materials. [2]A thorough understanding of the fundamental role of these nitro groups is paramount for its effective and innovative application in chemical synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfFuzL-QW4N1f-EGnpar-KKGZ-3xFPP485e_Vybg-OqUlIjm8yZQkMQtMehOThHD2gFxfH0wEHoJ2yVUybavrb3XHps0CdVpGp40i5fBUHsySiNgnNpqcOL00fBNEOT-PSSZ3oKHslMeOaBd90QcfmuqUKtzOyaSOu89a5lX0qSh0wvYKRR9ywKtcCGc_CssNo2bhKmPDNPoZBpL-pPB1ZqdIwSQ3pYEcxW-C7YlPweTlgq4om4K6bKl1kKCDdQq_ZDXN9cjDPWdmy-K1jRYsVphVKnw==]

- Biosynth. This compound | 4110-35-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERhgHGs1nEyt-dVYl_eYBJn8NOQwyKmUZLeXUI8Gsn-MBGDUz0cGrvTdZSvsdSIUG4hwVNS1H3gRdtWFgUShVNKMfOl3y7bqwhD5J6Agfw935xFRmiQhj-ujj8vF0i6b_keS1SoTXAWAkpg_SmK9g9et2JxYXX_hOpQi8MMEs=]

- csbsju.edu. Aromatic Side Chain Reduction: Nitro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNlOr7Lm_F-FKMiwYougVVM5fPVy91kFoK_2uL4usXkigzTOkwyflYL6WYvYgUJOuyX5hf0aUXb2Z-kJlKReXNydVXRsr1ZdoSVABJQY_v4vLgAR9fsJq063_mUD0Rc_3FnZRvOPNcElqWm2GDEpJXIPAyiSyblq-P94hxS58bq0dTtLzZo20ESw9_VA==]

- CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOE0UQVVGBypS7EoolCTN6JEd4ZpLJ0mhzIqekl5sDNzZPc7h3ng6IREXTJrNqtH9Uy-neqPF1_vFEN1VU6KJOpWIKySeHC3zFkyEywpiMqesyal_Ugpq98gX7qUHC52HdOS0Vs9o3_6qcp49_zPlk49F6YNPZq0fRtZHa8V_bQdV0zwtP5zIXPqv7o9o1hcqVUn7D_DfhqSIxhfdNkvKPSDE7cXHNDVQ=]

- PharmaCompass. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP3UhqzhygUOk8NQ-kVnyH4uvVGGeVW7BD-282SvHMbOtQF1iqefBA0532xOT1oo1J54mu6AFguafJ6bDIr1AQoqhwbh3CmzGKNeVbYs_hrPK-uxbUhaD908I-aiEP1oylWux90jazZaaKWIrz6UHMASE4liy6DWg0tNuAcU8hgoKxDBijUSnnpA49r8veFCDC9wiCIoN5lizNzenksYeWu9k18JvN00eegNxuOv7XrXTI-DZd_noCF6OHD5TtSp0ihaDK3EYH5Q==]

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7n1nWouMwx_kZuqaVHnU4DZDH4MoEli2LLs3aWWfXzGpQyxnAt2U68uga29DAhVAOcjLOSLhrfzecPC49Ku9iOVBMeSsZUomVFD9fMvUqufQQkJ8m6ivYKac6Sr12dHuQNGQ-4Wcu5UPOs-beUlo-zZButkpbR6LH1o_0M7VxOx5xB7m7J8BuPXKSIBAkEAdVDirJd4NUeOM9n4TQUpIYiMuOm9VU8f_35WecS9dEt3uQXh9UNUbXBD-emmjgqRoFNN71733BwtFWFO_mE34Gu1f-VM6HZfdqS-1TWPBwHy2XSytrK60BkcQ8sgnvW9VmSh9xpYifMKNxK5syjeZuwAI2neLbblyMsYafkycVliZ0yNAG3NArIKIG7tmKWOTr9TyQPNGYlkrW1tAiy9679SZfCeZwCfyL9or0cjjaRpIbDtbB_rN-FDBAzBCh1RpxgwjDVGqAir9smLEovQiYL2c=]

- Bacaloglu, R., et al. Single-electron transfer in aromatic nucleophilic substitution on dinitrobenzonitriles. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjIfYQLQY5kSZZCPs7oRV08WNgmE7h5Yw_qFzwW2KyD63RLN2BW8oG-p4erPKGsQZlIVxLk2jQUnRkFk1JNPv8XO4IBdrVMWv7ZnYntLINCwETCxz981H2fEkciZzQdaces6RHz2HKBEEW]

- Wikipedia. Nitro compound. [URL: https://en.wikipedia.org/wiki/Nitro_compound]

- Pearson+. The nitro group directs electrophilic aromatic substitution to th... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFQmAQa0soGv6d_VsNpncWLLTx7I7-XLpr0AF1322lAB72p7yrWicNgNuRz6GRX7H6zLEsjh1IqbhNBU-YOI_1r_a4EweHkOmMlohjrfoHpSpKTqK5xZuJEISxmsv0_DGIq1M9Y-NcG5IGt1RLTbN84dm_a0oqhL44ajIVSdKjQCuAxKgLmn2YRVLrUvUDXcuqYGdaI36qaT_XonTRM8iGit-G0cTACevRKQM8SHs2I6ARJdv6XujKtAIx7d3v8ht-O-hU2yXv7SHd4HMv]